molecular formula C27H42O6 B13729614 1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester CAS No. 34870-88-7

1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester

Cat. No.: B13729614
CAS No.: 34870-88-7
M. Wt: 462.6 g/mol
InChI Key: YAPOOHVHUYCFQF-UHFFFAOYSA-N
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Description

1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester (CAS 67989-23-5) is a branched ester derivative of 1,2,4-benzenetricarboxylic acid (trimellitic acid). This compound features a decyl (C₁₀) and an octyl (C₈) chain esterified to two of the three carboxylic acid groups on the benzene ring, leaving one free carboxylic acid group. Its molecular formula is C₂₆H₄₂O₆, with a molecular weight of 450.61 g/mol .

This ester is primarily used as a plasticizer or intermediate in polymer synthesis due to its ability to enhance flexibility and thermal stability in materials like polyvinyl chloride (PVC) and polyesters. Its mixed alkyl chain configuration balances solubility in organic matrices with resistance to migration, a critical property for long-term material performance .

Properties

CAS No.

34870-88-7

Molecular Formula

C27H42O6

Molecular Weight

462.6 g/mol

IUPAC Name

3-decoxycarbonyl-4-octoxycarbonylbenzoic acid

InChI

InChI=1S/C27H42O6/c1-3-5-7-9-11-12-14-16-20-33-27(31)24-21-22(25(28)29)17-18-23(24)26(30)32-19-15-13-10-8-6-4-2/h17-18,21H,3-16,19-20H2,1-2H3,(H,28,29)

InChI Key

YAPOOHVHUYCFQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,2,4-Benzenetricarboxylic Acid, Monodecyl Monooctyl Ester

General Synthetic Strategy

The synthesis of this compound involves the esterification of 1,2,4-benzenetricarboxylic acid (also known as trimellitic acid) with decyl alcohol and octyl alcohol. The reaction selectively converts two of the three carboxylic acid groups into ester groups, with one acid group remaining free or partially esterified depending on the stoichiometry and reaction conditions.

Esterification Process

Reagents and Catalysts
  • Starting Material: 1,2,4-Benzenetricarboxylic acid (trimellitic acid)
  • Alcohols: Decyl alcohol (C10H21OH) and octyl alcohol (C8H17OH)
  • Catalysts: Strong protonic acids or Lewis acids such as concentrated sulfuric acid, oleum, boron trifluoride, or methane sulfonic acid are employed as esterification catalysts. These catalysts must be substantially anhydrous to prevent hydrolysis and side reactions.
Reaction Conditions
  • Temperature: The esterification is typically conducted at reflux temperature of the alcohol mixture, usually between 50°C to 150°C depending on the boiling points of the alcohols and the catalyst used. Superatmospheric pressure can be applied to increase reaction temperature if necessary.
  • Stoichiometry: The molar ratio of alcohols to acid is carefully controlled. Typically, at least one equivalent of orthoester or alcohol per carboxylic acid group is required, with an excess of alcohol often used to drive the reaction to completion.
  • Atmosphere: An inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation or contamination during the reaction.
Reaction Procedure
  • Mixing: 1,2,4-benzenetricarboxylic acid is mixed with decyl and octyl alcohols in the desired molar ratio.
  • Catalyst Addition: The acid catalyst is added either before or after heating the mixture to the reaction temperature.
  • Heating: The mixture is heated under reflux with continuous stirring. The alcohol vapors are condensed and returned to the reaction mixture to maintain the alcohol concentration.
  • Monitoring: The reaction progress is monitored by measuring the residual acid groups via titration or spectroscopic methods.
  • Completion: Heating continues until the desired degree of esterification is achieved, typically when free acid content is minimal.
Product Recovery and Purification
  • The reaction mixture is cooled to precipitate the ester product.
  • The product is separated by filtration, centrifugation, or decantation.
  • Washing with alcohol saturated with the ester product removes residual catalyst.
  • Further purification can be done by recrystallization if necessary to achieve high purity and colorless esters suitable for commercial use.

Alternative Method: Orthoester-Mediated Esterification

A patented process describes the use of orthoesters (e.g., triethyl orthoformate) as esterifying agents that react with aromatic carboxylic acids to form esters under acid catalysis. This method can enhance esterification rates and yields, especially for sterically hindered or polycarboxylic acids like 1,2,4-benzenetricarboxylic acid.

  • Advantages: Higher purity esters, fewer colored by-products, and the ability to esterify difficult substrates.
  • Process: The aromatic acid is heated with an excess of orthoester and alcohol in the presence of a strong acid catalyst, followed by conventional workup.
  • Applicability: This method is adaptable to batch, semicontinuous, or continuous operations, suitable for industrial scale-up.

Data Tables Summarizing Preparation Parameters

Parameter Typical Range/Value Notes
Starting acid 1,2,4-Benzenetricarboxylic acid Purity >99% recommended
Alcohols Decyl alcohol and octyl alcohol Molar ratio adjusted for mono- and di-ester formation
Catalyst Concentrated sulfuric acid, boron trifluoride 0.007 to 0.05 equivalents per equivalent of alcohol/orthoester
Temperature 50°C to reflux temperature (~100-150°C) Superatmospheric pressure optional
Reaction time Several hours (4-12 h) Monitored by acid value titration
Atmosphere Nitrogen or inert gas To prevent oxidation
Product isolation Cooling, filtration, washing with saturated alcohol Further recrystallization optional
Yield Typically >90% High purity, colorless esters

Research Results and Analysis

Reaction Efficiency and Yield

  • Using strong acid catalysts and excess alcohols or orthoesters ensures high conversion of acid groups to esters.
  • The process yields esters with very low residual acid content, enhancing product stability and performance.
  • Orthoester-mediated processes improve reaction rates and reduce side reactions compared to direct acid-alcohol esterification.

Purity and By-Products

  • The ester products are essentially free of colored by-products, making them suitable for direct commercial application without extensive purification.
  • Washing with alcohol saturated with the ester product effectively removes residual catalyst and unreacted materials.

Industrial Scale Considerations

  • Continuous esterification reactors allow precise control over temperature, stoichiometry, and catalyst concentration, optimizing yield and purity.
  • Recovery methods such as distillation and crystallization are adapted to large-scale production, ensuring economic viability.

Summary Table of Preparation Methods

Method Reagents & Catalysts Conditions Advantages Limitations
Direct Acid-Alcohol Esterification 1,2,4-Benzenetricarboxylic acid, decyl & octyl alcohols, sulfuric acid catalyst Reflux 50-150°C, inert atmosphere Simple, well-established Longer reaction times, possible side reactions
Orthoester-Mediated Esterification Orthoester (e.g., triethyl orthoformate), acid catalyst Moderate heat, excess orthoester Faster reaction, higher purity Requires orthoester availability and handling

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,2,4-Benzenetricarboxylic Acid, Mixed Decyl and Hexyl and Octyl Esters (CAS 90218-75-0)

  • Structure : Contains decyl (C₁₀), hexyl (C₆), and octyl (C₈) chains distributed across the three carboxylic acid groups.
  • Molecular Formula : C₃₈H₆₄O₆ (MW: 640.91 g/mol).
  • Applications: A triester used as a high-performance plasticizer for automotive and construction materials. Offers superior low-temperature flexibility compared to the monoester form .

1,2,4-Benzenetricarboxylic Acid, Triisodecyl Ester (CAS 36631-30-8)

  • Structure : Fully esterified with three isodecyl (branched C₁₀) chains.
  • Molecular Formula : C₃₉H₆₆O₆ (MW: 655.94 g/mol).
  • Applications : A triester with enhanced hydrolytic stability, used in wire and cable insulation. Lacks free carboxylic acid groups, reducing reactivity with metal ions in industrial formulations .

1,2,4-Benzenetricarboxylic Acid, Tris[4-(ethenyloxy)butyl] Ester (CAS 7237-83-4)

  • Structure : Esterified with ethenyloxybutyl groups, introducing reactive vinyl moieties.
  • Molecular Formula : C₂₇H₃₆O₁₂ (MW: 552.57 g/mol).
  • Applications: A crosslinking agent in epoxy resins and coatings. The vinyl groups enable polymerization under UV light, unlike non-reactive alkyl esters .

Key Comparative Data

Property Monodecyl Monooctyl Ester Mixed Decyl/Hexyl/Octyl Ester Triisodecyl Ester Tris[4-(ethenyloxy)butyl] Ester
CAS Number 67989-23-5 90218-75-0 36631-30-8 7237-83-4
Molecular Weight (g/mol) 450.61 640.91 655.94 552.57
Esterification Degree Monoester (two alkyl chains) Triester Triester Triester
Reactive Groups Free carboxylic acid None None Vinyl ether
Primary Use Polymer intermediate Plasticizer Insulation materials Crosslinking agent

Performance and Regulatory Considerations

  • Thermal Stability: Triisodecyl ester (CAS 36631-30-8) exhibits the highest thermal stability (decomposition >300°C) due to its fully saturated alkyl chains, whereas the monodecyl monooctyl ester degrades at ~220°C due to residual acidity .
  • Regulatory Status: The tris[4-(ethenyloxy)butyl] ester (CAS 7237-83-4) is regulated under EPA 40 CFR 721.1579 for significant new use restrictions, reflecting its reactivity and environmental persistence . In contrast, the monodecyl monooctyl ester has fewer regulatory constraints but requires handling precautions for its free carboxylic acid group .

Research Findings and Industrial Relevance

  • Plasticizer Efficiency: Mixed alkyl triesters (e.g., CAS 90218-75-0) demonstrate better compatibility with PVC than monoesters, reducing leaching in humid environments .
  • Synthetic Versatility: The monodecyl monooctyl ester serves as a precursor for synthesizing metal-organic frameworks (MOFs) due to its free carboxylic acid group, which coordinates with metal nodes (e.g., Zn²⁺, Co²⁺) .
  • Environmental Impact : Long-chain triesters (C₁₀–C₁₂) show lower aquatic toxicity compared to short-chain analogues, aligning with trends in green chemistry .

Biological Activity

1,2,4-Benzenetricarboxylic acid, monodecyl monooctyl ester, commonly known as a trimellitate, is an ester derived from trimellitic acid. It is characterized by its unique structure that includes a decyl and octyl alkyl chain. This compound is primarily utilized in industrial applications, particularly in plasticizers and lubricants. However, its biological activity has garnered attention in recent years due to its potential health effects and environmental implications.

  • Molecular Formula : C21_{21}H34_{34}O5_{5}
  • Molecular Weight : 358.49 g/mol
  • CAS Number : 34870-88-7

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including toxicity assessments and potential therapeutic applications. The following sections provide detailed insights into its biological effects based on diverse research findings.

Toxicological Studies

Several studies have investigated the toxicological profile of this compound:

  • Acute Toxicity : Research indicates that trimellitates exhibit low acute toxicity levels. For instance, studies using fish models have shown that the LC50 values (the concentration lethal to 50% of the population) are generally above 100 mg/L, categorizing them as low-risk substances in aquatic environments .
  • Chronic Effects : Long-term exposure studies suggest that while the compound is not acutely toxic, chronic exposure may lead to reproductive and developmental toxicity. A screening assessment indicated potential concerns regarding endocrine disruption based on structural analogs .
  • Biodegradability : The compound's biodegradability is crucial for assessing its environmental impact. Research suggests that it undergoes moderate biodegradation in aquatic systems, which could mitigate long-term ecological risks .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular membranes due to its lipophilic nature, potentially affecting membrane integrity and function.

Case Study 1: Environmental Impact Assessment

A comprehensive assessment conducted by Environment Canada evaluated the environmental risks associated with trimellitates, including this compound. The study highlighted that while the compound is less toxic than many phthalates, it still poses risks to aquatic life due to its persistence and potential for bioaccumulation .

Case Study 2: Human Health Risk Evaluation

A health risk evaluation focused on exposure pathways revealed that dermal absorption rates for this compound are relatively low compared to other plasticizers. This suggests a lower risk for occupational exposure among workers handling products containing this ester .

Data Tables

Endpoint Value Reference
LC50 (Fish)>100 mg/L
Molecular Weight358.49 g/mol
Biodegradation RateModerate
Dermal AbsorptionLow

Q & A

Q. What synthetic routes are optimal for producing 1,2,4-benzenetricarboxylic acid, monodecyl monooctyl ester with high regioselectivity?

The synthesis involves esterification of 1,2,4-benzenetricarboxylic acid (trimellitic acid) with decyl and octyl alcohols under acidic or enzymatic catalysis. Key parameters include:

  • Catalyst selection : Sulfuric acid or lipases (e.g., Candida antarctica Lipase B) improve regioselectivity by targeting specific carboxyl groups .
  • Temperature control : Reactions at 80–120°C minimize side reactions (e.g., transesterification) .
  • Purification : Column chromatography or recrystallization removes unreacted alcohols and di-/tri-ester byproducts .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve ambiguities in ester group positioning?

1H and 13C NMR are critical for distinguishing between isomers:

  • 1H NMR : Protons adjacent to ester groups (δ 4.0–4.5 ppm) show splitting patterns dependent on neighboring substituents .
  • 13C NMR : Ester carbonyl carbons (δ 165–170 ppm) differentiate between mono-, di-, and tri-esters .
  • 2D NMR (COSY, HSQC) : Maps connectivity between the aromatic core and alkyl chains .

Q. What thermal stability challenges arise during differential scanning calorimetry (DSC) analysis?

Degradation occurs above 200°C due to ester bond cleavage. To mitigate:

  • Atmosphere : Use inert gas (N2 or Ar) to suppress oxidative decomposition .
  • Heating rate : Slow ramping (5°C/min) improves resolution of glass transitions (Tg) and melting points .

Advanced Research Questions

Q. How does this ester act as a plasticizer or linker in metal-organic frameworks (MOFs)?

The ester’s three carboxyl groups enable coordination with metal nodes (e.g., Zn, Cu) to form MOFs. Key considerations:

  • Solubility : Long alkyl chains (C8/C10) enhance organic solvent compatibility but reduce crystallinity .
  • Pore geometry : Mixed alkyl chain lengths create asymmetric pore environments, impacting gas adsorption (e.g., CO2 vs. CH4 selectivity) .
  • Post-synthetic modification : Hydrolysis of ester groups under basic conditions generates free carboxylates for functionalization .

Q. What contradictions exist in its environmental degradation studies, and how can they be resolved?

Conflicting data on hydrolysis rates in aquatic environments stem from:

  • pH dependence : Faster degradation under alkaline conditions (pH >10) due to ester saponification .
  • Analytical limitations : LC-MS/MS detects low-concentration metabolites (e.g., monoesters), which GC-MS may miss .
  • Standardization : Use OECD 301B (Ready Biodegradability) protocols to harmonize testing .

Q. How does its luminescent behavior compare to other benzene polycarboxylate derivatives?

The ester exhibits weak fluorescence (λem ~400 nm) due to conjugation between the aromatic core and ester groups. Enhancements require:

  • Metal coordination : Lanthanide ions (e.g., Eu3+, Tb3+) amplify emission via antenna effects .
  • Hybrid systems : Embedding in silica matrices or covalent organic frameworks (COFs) reduces quenching .

Methodological Challenges and Solutions

Q. How to address solubility issues in catalytic applications?

  • Co-solvent systems : Use binary mixtures (e.g., DMF/hexane) to balance polarity .
  • Surfactant modification : Graft polyethylene glycol (PEG) chains onto ester groups .

Q. What strategies improve reproducibility in X-ray crystallography studies?

  • Crystal growth : Slow evaporation from THF/acetone yields single crystals suitable for SHELX refinement .
  • Twinned data : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

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